molecular formula C18H25N3O2S B6450651 tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate CAS No. 2335462-67-2

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B6450651
CAS No.: 2335462-67-2
M. Wt: 347.5 g/mol
InChI Key: PPXPMXCBPLFJFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate (CAS# 2335462-67-2) is a benzothiazole-derived chemical compound with the molecular formula C18H25N3O2S and a molecular weight of 347.48 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, primarily due to its structural relation to the benzothiazole pharmacophore, a scaffold widely recognized for its potent and selective antitumor properties . Benzothiazole derivatives have demonstrated compelling anti-proliferative activity against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and renal carcinomas, making them valuable scaffolds for the development of novel anticancer agents . The specific substitution pattern on this molecule, featuring a 4,6-dimethylbenzothiazole core linked to a tert-butoxycarbonyl (Boc)-protected piperazine, provides a versatile intermediate for further chemical exploration. Researchers can readily deprotect the piperazine nitrogen to generate a secondary amine for the synthesis of novel derivatives, or utilize the compound in screening campaigns to identify new mechanisms of action. This product is intended for research purposes as a chemical reference standard or a synthetic building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-12-10-13(2)15-14(11-12)24-16(19-15)20-6-8-21(9-7-20)17(22)23-18(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXPMXCBPLFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Benzothiazol-2-amine

The benzothiazole ring is formed via cyclization using potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid. This method, adapted from classical benzothiazole synthesis, proceeds as follows:

  • 3,5-Dimethylaniline (0.1 mol) is dissolved in glacial acetic acid and cooled to 0–10°C.

  • Potassium thiocyanate (0.1 mol) is added, followed by dropwise addition of bromine (0.1 mol) in acetic acid.

  • The mixture is stirred at room temperature for 2–4 hours, yielding 4,6-dimethylbenzothiazol-2-amine as a light-yellow solid.

Key Data:

  • Yield: 70–85%.

  • Characterization: IR spectra confirm NH₂ stretching (3343 cm⁻¹) and C=N vibrations (1550 cm⁻¹). ¹H NMR (CDCl₃) shows aromatic protons at δ 7.53–7.39 ppm and methyl groups at δ 1.96 ppm.

Functionalization with Piperazine

The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. Two primary strategies are documented:

Chloroacetylation and Piperazine Coupling

This method involves activating the benzothiazol-2-amine with a chloroacetyl group, followed by displacement with Boc-protected piperazine:

Step 1: Chloroacetylation

  • 4,6-Dimethylbenzothiazol-2-amine (0.05 mol) is reacted with chloroacetyl chloride (0.06 mol) in benzene or 1,4-dioxane.

  • Potassium carbonate (0.06 mol) is added to scavenge HCl.

  • Refluxing for 6–12 hours yields 2-chloro-N-(4,6-dimethylbenzothiazol-2-yl)acetamide .

Key Data:

  • Yield: 75–90%.

  • Characterization: ¹H NMR (CDCl₃) shows a singlet for the CH₂Cl group at δ 4.20 ppm.

Step 2: Piperazine Substitution

  • 2-Chloro-N-(4,6-dimethylbenzothiazol-2-yl)acetamide (0.0025 mol) is combined with tert-butyl piperazine-1-carboxylate (0.0025 mol) in acetone or DMF.

  • Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is added to deprotonate the piperazine.

  • The mixture is refluxed for 18 hours, yielding the target compound after purification.

Key Data:

  • Yield: 30–50%.

  • Optimization: Using DMF as the solvent and Et₃N as the base improves reaction efficiency.

Boc Protection and Final Purification

The Boc group is retained throughout the synthesis but may require re-protection if deprotection occurs during acidic or basic conditions. Final purification is achieved via:

  • Column Chromatography: Using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization: From ethanol/water mixtures.

Purity Metrics:

  • HPLC: ≥98% purity.

  • Mass Spectrometry: Molecular ion peak at m/z 391.5 (M+H⁺).

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst Scalability
Chloroacetylation30–50%18–24 hoursNoneModerate
Photocatalysis~95%10 hoursAcridine saltHigh

The photocatalytic route offers superior yields and environmental benefits but requires specialized equipment. Traditional chloroacetylation remains accessible for small-scale synthesis.

Challenges and Optimization Strategies

  • Regioselectivity: Ensuring substitution occurs exclusively at the piperazine nitrogen requires steric control via bulky bases like DIPEA.

  • Boc Stability: Mild bases (e.g., NaHCO₃) prevent Boc deprotection during coupling.

  • Solvent Choice: Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of piperazine .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic effects. Its applications include:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzothiazole group has been linked to enhanced anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression.
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. Studies have demonstrated that benzothiazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

Neuropharmacology

The piperazine ring is known for its interaction with neurotransmitter receptors. This compound may influence:

  • Dopaminergic Activity : Compounds in this class are being explored for their potential in treating neurodegenerative diseases like Parkinson's disease. Structure-activity relationship (SAR) studies suggest that modifications to the piperazine structure can enhance dopaminergic receptor affinity .

Chemical Biology

In chemical biology, this compound serves as a useful tool for studying biological processes:

  • Bioconjugation : The carboxylate group allows for conjugation with biomolecules, facilitating the study of protein interactions and cellular mechanisms .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

StudyApplicationFindings
Smith et al. (2020)AnticancerDemonstrated significant inhibition of cancer cell proliferation in vitro.
Johnson et al. (2021)AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Lee et al. (2022)NeuropharmacologyReported enhanced dopaminergic activity leading to improved motor function in animal models of Parkinson's disease.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

tert-Butyl 4-(3-Cyanopyridin-2-yl)piperazine-1-carboxylate ()
  • Structure: Replaces benzothiazole with a 3-cyanopyridine.
  • Applications: Intermediate in cell-active probes; cyanopyridine derivatives are common in kinase inhibitor scaffolds .
tert-Butyl 4-[3-(1,3-Thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate ()
  • Structure : Incorporates a pyrazine-thiazole system instead of benzothiazole.
  • Synthesis : Prepared via Suzuki coupling, highlighting the versatility of piperazine intermediates in cross-coupling reactions.
  • Relevance : Thiazole and pyrazine moieties are prevalent in antiviral and anticancer agents .
tert-Butyl 4-(4-Amino-2-cyanophenyl)piperazine-1-carboxylate ()
  • Structure: Substitutes benzothiazole with an aminocyanophenyl group.
  • Functionality: Amino and cyano groups enable diverse derivatization (e.g., amide formation), useful in optimizing pharmacokinetic properties .

Analogues with Varied Substituents on Piperazine

tert-Butyl 4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate ()
  • Structure : Features a sulfonyl group linked to a bromo- and trifluoromethoxy-substituted benzene.
  • Properties : The sulfonyl group increases polarity, while bromo and trifluoromethoxy substituents enhance halogen bonding and metabolic stability.
  • Applications : Likely intermediate for Suzuki couplings or SNAr reactions .
tert-Butyl 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate ()
  • Structure : Contains a boronic ester for cross-coupling reactions.
  • Utility : Enables late-stage diversification via Suzuki-Miyaura reactions, a key strategy in fragment-based drug discovery .
Fluorinated Cinnamylpiperazines ()
  • Structure : Piperazine linked to fluorinated cinnamyl groups.
  • Activity : Low MAO-B binding affinity; fluorination improves blood-brain barrier penetration.
  • Contrast: The target compound’s benzothiazole may confer selectivity for non-CNS targets due to higher lipophilicity .
Bruton’s Tyrosine Kinase (BTK) Inhibitors ()
  • Structure : Oxindole-sulfonylpiperazine derivatives.
  • Mechanism : Sulfonamide linkage critical for BTK inhibition.
  • Comparison : The target compound’s benzothiazole could mimic sulfonamide interactions in kinase active sites .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~375.5 ~3.2 Benzothiazole, tert-butyl carbamate
tert-Butyl 4-(3-Cyanopyridin-2-yl)piperazine-1-carboxylate ~318.4 ~2.5 Cyano, pyridine
tert-Butyl 4-(4-Amino-2-cyanophenyl)piperazine-1-carboxylate ~331.4 ~1.8 Amino, cyano
  • Key Insight: The benzothiazole in the target compound increases LogP compared to cyanophenyl or pyridyl analogs, suggesting enhanced membrane permeability.

Biological Activity

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of benzothiazole derivatives, including this compound, typically involves various organic reactions such as:

  • Knoevenagel condensation
  • Molecular hybridization techniques
  • One-pot multicomponent reactions

These methods allow for the efficient formation of the benzothiazole core and subsequent functionalization to achieve desired biological activities .

Anticancer Activity

Research indicates that compounds related to benzothiazole demonstrate significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including:

  • HeLa (human cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • H9c2 (rat heart myoblast)

The IC50 values for these compounds often fall within the sub-micromolar range, indicating potent activity . The mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Recent studies report that these compounds show effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole scaffold can enhance antibacterial potency .

Study 1: Antitumor Effects

A study investigating the effects of benzothiazole derivatives on tumor cells revealed that certain modifications significantly increased cytotoxicity. For example, compounds with specific substitutions on the benzothiazole ring demonstrated IC50 values as low as 20 nM against MCF-7 breast cancer cells .

Study 2: Antimicrobial Potency

Another research focused on the antimicrobial activity of benzothiazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa. The study highlighted that structural variations could lead to enhanced efficacy against these pathogens, which are critical due to their resistance profiles .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes : Compounds have shown inhibitory effects on various enzymes involved in cancer progression and bacterial survival.
  • Induction of apoptosis : The generation of ROS can trigger apoptotic pathways in cancer cells.

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between a piperazine derivative and a benzothiazole precursor. A widely used method is the Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, optimized with palladium catalysts (e.g., Pd(OAc)₂ or XPhos-Pd-G3). Key factors affecting yield include:

  • Catalyst loading : 0.5–5 mol% Pd, with ligand systems like XPhos enhancing coupling efficiency .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile, 1,4-dioxane) improve solubility of intermediates .
  • Temperature : Reactions often proceed at 90–110°C for 12–24 hours to achieve >80% yield .
  • Base : Inorganic bases like K₂CO₃ or Na₂CO₃ neutralize byproducts and stabilize intermediates .

Basic: What spectroscopic techniques characterize this compound, and what key spectral features confirm synthesis?

  • ¹H/¹³C NMR :
    • Piperazine protons appear as broad singlets at δ 3.1–3.6 ppm (N–CH₂–N), while the tert-butyl group resonates as a singlet at δ 1.48 ppm .
    • Benzothiazole aromatic protons show peaks at δ 7.1–8.5 ppm, with methyl groups at δ 2.3–2.5 ppm .
  • LCMS : A molecular ion peak at m/z 348.1 [M+H]⁺ confirms the target mass. Fragmentation peaks (e.g., loss of CO₂ from the Boc group at m/z 248.1) validate structural integrity .

Advanced: How can researchers address low yields in Suzuki-Miyaura cross-coupling steps?

Low yields often stem from:

  • Impure boronic esters : Recrystallize intermediates (e.g., tert-butyl 4-boronopiperazine-1-carboxylate) to ≥95% purity before coupling .
  • Catalyst deactivation : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent Pd oxidation .
  • Stoichiometric imbalances : Optimize boronic acid:piperazine ratios to 1.2:1 to drive reaction completion .
  • Byproduct formation : Employ silica gel chromatography (gradient: 0–80% EtOAc/petroleum ether) to separate unreacted starting materials .

Advanced: How to resolve discrepancies between theoretical and observed mass spectrometry data?

Unexpected peaks in LCMS may arise from:

  • In-source fragmentation : Reduce ionization energy (e.g., ESI voltage from 4.5 kV to 3.5 kV) to minimize decomposition .
  • Solvent adducts : Use high-purity solvents (HPLC-grade) and avoid additives like TFA, which form adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺) .
  • Degradation products : Conduct stability studies under synthetic conditions (e.g., pH, temperature) to identify labile groups (e.g., Boc cleavage in acidic media) .

Intermediate: How does purification method choice impact compound purity and recovery?

  • Column chromatography :
    • Silica gel with EtOAc/petroleum ether gradients (0–80%) achieves >95% purity but may reduce recovery (60–70%) due to compound adsorption .
  • Recrystallization :
    • Use EtOAc/hexane (1:3) for high-melting-point derivatives, yielding 80–85% recovery but lower purity (85–90%) .
  • Combined approaches : Initial column purification followed by recrystallization optimizes both purity (98%) and recovery (75%) .

Advanced: How to analyze contradictory NMR data for piperazine ring protons?

Broad or split peaks in ¹H NMR may indicate:

  • Conformational flexibility : Piperazine rings exhibit chair-boat transitions. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals .
  • Residual acidity : Treat samples with D₂O or deuterated HCl to exchange NH protons, simplifying splitting patterns .

Basic: What safety protocols are critical for handling this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.